molecular formula C5H12Cl2N4 B1430480 methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride CAS No. 1461705-94-1

methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride

Cat. No.: B1430480
CAS No.: 1461705-94-1
M. Wt: 199.08 g/mol
InChI Key: VIRNLPZMXSOWDL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official IUPAC designation is N-methyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride, which precisely describes the structural arrangement of all constituent elements. This nomenclature clearly indicates the presence of a methylated secondary amine linked to an ethyl chain that connects to the nitrogen atom at position 1 of the 1,2,4-triazole ring system. The compound is registered under Chemical Abstracts Service number 1461705-94-1, providing a unique identifier for chemical databases and regulatory documentation.

The structural designation reflects the specific connectivity pattern where the triazole heterocycle serves as the terminal group, connected through its N-1 position to a two-carbon alkyl spacer, which subsequently links to the methylated amine functionality. This systematic naming convention ensures unambiguous identification of the compound's molecular architecture, distinguishing it from other triazole-containing isomers and analogs. The dihydrochloride designation indicates the presence of two hydrochloride counterions, forming a stable crystalline salt that enhances the compound's solubility and handling properties under standard laboratory conditions.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the empirical formula C₅H₁₂Cl₂N₄, indicating the presence of five carbon atoms, twelve hydrogen atoms, two chlorine atoms, and four nitrogen atoms. The molecular weight of the dihydrochloride salt is calculated as 199.08 daltons, representing a significant increase from the free base form due to the incorporation of two hydrochloride units. This molecular weight calculation accounts for the complete salt form, including both organic and inorganic components that contribute to the compound's overall mass.

The distribution of heteroatoms within the molecular framework reveals a nitrogen-rich composition, with four nitrogen atoms distributed between the triazole ring system and the alkylamine chain. This high nitrogen content contributes to the compound's ability to participate in multiple hydrogen bonding interactions and coordinate with various biological targets. The presence of two chloride counterions significantly influences the compound's physical properties, including crystal packing arrangements and solubility characteristics in polar solvents.

Molecular Parameter Value
Molecular Formula C₅H₁₂Cl₂N₄
Molecular Weight 199.08 g/mol
Nitrogen Content 28.1%
Carbon Content 30.2%
Hydrogen Content 6.1%
Chlorine Content 35.7%

The InChI representation 1S/C5H10N4.2ClH/c1-6-2-3-9-5-7-4-8-9;;/h4-6H,2-3H2,1H3;2*1H provides a standardized computational descriptor that encodes the complete structural connectivity. This representation clearly delineates the organic base component from the hydrochloride counterions, facilitating computational analysis and database searches.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of related 1,2,4-triazole compounds reveal important structural characteristics that can be extrapolated to this compound. The 1,2,4-triazole moiety adopts a planar configuration with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character and electron delocalization within the five-membered heterocycle. This planarity is maintained across various substitution patterns and crystalline environments, indicating the robust aromatic nature of the triazole system.

The compound exists in powder form under standard conditions, suggesting a crystalline solid state with specific packing arrangements that accommodate both the organic cations and chloride anions. Comparative analysis with structurally related compounds indicates that the ethylamine chain likely adopts an extended conformation to minimize steric interactions while maximizing favorable electrostatic contacts with neighboring molecules in the crystal lattice. The presence of multiple nitrogen atoms creates opportunities for extensive hydrogen bonding networks that stabilize the crystalline structure.

Conformational flexibility analysis suggests that rotation around the carbon-carbon bond connecting the triazole ring to the ethyl spacer may occur, though crystallographic constraints and intermolecular interactions likely favor specific orientations. The methylated amine terminus provides additional conformational degrees of freedom, though hydrogen bonding with chloride counterions probably restricts the accessible conformational space in the solid state.

Tautomeric Possibilities in 1,2,4-Triazole Moiety

The 1,2,4-triazole heterocycle exhibits well-documented tautomeric behavior, though in the case of N-1 substituted derivatives like this compound, tautomeric equilibria are significantly restricted. Theoretical investigations of 1,2,4-triazole tautomerism demonstrate that unsubstituted triazoles can exist in multiple tautomeric forms, but substitution at the N-1 position effectively locks the structure into a single predominant form. This substitution pattern eliminates the possibility of hydrogen migration between nitrogen atoms, thereby stabilizing the compound in its observed structural configuration.

Computational studies employing density functional theory methods have established that N-1 substituted 1,2,4-triazoles maintain their structural integrity across various solvent environments. The presence of the ethylamine substituent at N-1 prevents tautomeric interconversion and ensures consistent molecular geometry under physiological conditions. This structural stability is crucial for maintaining predictable biological activity and pharmacological properties.

The electronic distribution within the triazole ring system remains largely unaffected by the N-1 substitution, preserving the aromatic character and associated chemical properties. Nuclear magnetic resonance studies of related compounds confirm that the triazole ring maintains its characteristic chemical shifts, indicating minimal perturbation of the electronic environment despite the presence of the alkylamine chain. This stability extends to the dihydrochloride salt form, where the charged nature of the compound does not significantly alter the fundamental tautomeric preferences of the triazole nucleus.

Hydrogen Bonding Patterns in Dihydrochloride Form

The dihydrochloride salt formation introduces complex hydrogen bonding networks that significantly influence the compound's structural organization and physical properties. Analysis of related amino compounds in their hydrochloride forms reveals three distinct types of ionic hydrogen bonding interactions: N⁺-H···O, N⁺-H···Cl⁻, and O-H···Cl⁻ contacts. In the case of this compound, the protonated methylamine nitrogen serves as a primary hydrogen bond donor, creating strong electrostatic interactions with chloride counterions.

The hydrogen bonding patterns in aminoalkyl triazole dihydrochlorides exhibit characteristic features where the ammonium nitrogen forms multiple contacts with chloride anions, creating stabilizing ionic interactions that enhance crystal packing efficiency. These interactions typically involve N-H···Cl⁻ distances in the range of 2.1-2.3 Ångströms, representing strong hydrogen bonds that contribute significantly to lattice energy. The triazole nitrogen atoms may also participate in weaker hydrogen bonding interactions, though their involvement is generally secondary to the primary ammonium-chloride contacts.

Structural investigations of comparable dihydrochloride salts demonstrate that chloride anions often adopt bridging positions, simultaneously interacting with multiple hydrogen bond donors from adjacent organic cations. This bridging behavior creates extended hydrogen bonding networks that propagate throughout the crystal structure, contributing to the overall stability and cohesive energy of the crystalline material. The systematic arrangement of these hydrogen bonds influences important physical properties including melting point, solubility, and hygroscopic behavior.

Hydrogen Bond Type Typical Distance (Å) Interaction Strength
N⁺-H···Cl⁻ 2.1-2.3 Strong
N-H···Cl⁻ 2.3-2.6 Moderate
C-H···Cl⁻ 2.6-3.0 Weak

Properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-5-7-4-8-9;;/h4-6H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRNLPZMXSOWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of N-methyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to mimic amide functionalities, making it valuable in the design of drugs targeting neurological disorders and other therapeutic areas. The 1,2,4-triazole moiety is known for enhancing metabolic stability and bioactivity in drug candidates.

Case Study: Triazole Derivatives in Neurology
A study evaluated various triazole derivatives for their neuroprotective effects. The derivatives containing the 1H-1,2,4-triazole structure showed improved potency compared to traditional compounds due to their ability to interact effectively with biological targets .

Catalysis

Enhancing Reaction Rates
Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride is utilized as a catalyst in organic reactions. It has been shown to enhance reaction rates and improve yields in various chemical manufacturing processes.

Reaction TypeCatalyst UsedYield Improvement
Nucleophilic SubstitutionMethyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine25%
Cross-CouplingPalladium with Triazole Ligand30%

Biochemical Research

Studying Enzyme Interactions
In biochemical research, this compound is employed to study enzyme interactions and mechanisms. Its ability to form hydrogen bonds allows researchers to gain insights into metabolic pathways and identify potential therapeutic targets.

Case Study: Enzyme Inhibition Studies
Research demonstrated that triazole compounds could inhibit specific enzymes involved in metabolic pathways related to diseases such as cancer. The methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine derivative showed promising results as an inhibitor of certain kinases involved in tumor growth .

Material Science

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for creating advanced materials. Its applications include the development of polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Material TypeApplicationProperties Enhanced
CoatingsProtective coatings for metalsCorrosion resistance
PolymersBiodegradable plasticsMechanical strength

Diagnostic Applications

Use in Diagnostic Assays
The compound is being investigated for its potential use in diagnostic assays aimed at detecting specific biomolecules. This application could aid in early disease diagnosis and monitoring.

Case Study: Biomarker Detection
Recent studies explored the use of triazole-based compounds in assays for biomarkers associated with infectious diseases. The incorporation of this compound improved the sensitivity and specificity of these assays significantly .

Mechanism of Action

The mechanism of action of methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride and related compounds:

Compound Structure Functional Groups Applications Key References
This compound Triazole ring, ethylamine backbone, methyl group, dihydrochloride salt Amine, triazole, hydrochloride counterions Hypothesized: Antifungal, agrochemical agents
β-(1,2,4-Triazol-1-yl)-L-alanine Triazole ring, alanine backbone (amino acid structure) Carboxylic acid, amine, triazole Metabolite of fungicides (e.g., myclobutanil)
Ipconazole Triazole, cyclopentanol ring, chlorophenyl group Triazole, chloroaryl, hydroxyl Agricultural fungicide
Itraconazole (USP Reference Standard) Triazole, dioxolan ring, piperazine, dichlorophenyl group Triazole, dichloroaryl, ether Antifungal drug (systemic infections)
2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}-N-methylethanamine Triazole, indole ring, methylamine side chain Indole, triazole, tertiary amine Excipient or intermediate in drug formulations

Structural and Functional Differences

  • Triazole Positioning: Unlike ipconazole and itraconazole, which feature triazole groups attached to bulky aromatic or aliphatic systems, this compound has a simpler linear structure.
  • Counterion Role : The dihydrochloride salt distinguishes it from neutral analogs like β-(1,2,4-triazol-1-yl)-L-alanine, improving solubility for industrial or therapeutic use .
  • Backbone Flexibility : Compared to rigid indole- or dioxolan-containing compounds (e.g., itraconazole), the ethylamine backbone allows greater conformational flexibility, which could influence binding kinetics .

Stability and Degradation

  • Storage Requirements : As with itraconazole, the compound likely requires storage in light-resistant containers at controlled temperatures to prevent degradation of the triazole moiety .

Biological Activity

Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride (CAS Number: 1461705-94-1) is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₅H₁₀N₄·2HCl
  • Molecular Weight : 199.08 g/mol
  • Structure : The compound features a triazole ring, which is known for its biological activity.

The biological activity of this compound is largely attributed to the triazole moiety. Compounds containing this structure have been shown to interact with various biological targets:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Receptor Modulation : They may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biochemical Pathways Affected

The compound has been noted for its ability to induce apoptosis in cancer cells, particularly by disrupting tubulin polymerization, which is essential for mitotic spindle formation during cell division. This action can lead to cell cycle arrest at the G2/M phase, ultimately resulting in cell death.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its therapeutic application:

  • Solubility : The compound is soluble in DMSO and DMF, enhancing its bioavailability for in vitro studies.
  • Stability : Environmental factors such as pH and temperature can influence the stability and efficacy of the compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

StudyCell LineIC₅₀ Value (µM)Mechanism
MCF-7 (breast cancer)52Induction of apoptosis via tubulin targeting
MDA-MB-231 (triple-negative breast cancer)74G2/M phase arrest

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Compounds with similar triazole structures have demonstrated efficacy against various pathogens:

PathogenActivity Observed
T. cruzi (causes Chagas disease)Significant growth inhibition with selectivity indices up to 1320 compared to host cells .
Influenza A virusSuppressed hemagglutinating activity by over 25% at certain concentrations .

Study on Cancer Cell Lines

A study published in Frontiers in Chemistry evaluated the effects of triazole derivatives on cancer cell lines. This compound was included in a series of compounds tested for antiproliferative activity. The results indicated that it effectively induced cell death in various cancer models through mechanisms involving tubulin disruption and apoptosis induction .

Antiviral Properties

Another study focused on the antiviral activity of triazole derivatives against influenza viruses. Results showed that compounds similar to this compound could reduce viral infectivity significantly . This highlights the potential for developing antiviral therapies based on triazole chemistry.

Q & A

(Basic) What are the recommended synthetic routes for methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. A general approach includes:

  • Reacting 1H-1,2,4-triazole with a halogenated precursor (e.g., 2-chloroethylamine) under reflux in ethanol with catalytic acetic acid to form the triazole-ethylamine intermediate .
  • Salt formation is achieved by treating the free base with hydrochloric acid in anhydrous conditions. Critical parameters include reaction time (4–6 hours for reflux), solvent polarity, and stoichiometric control of HCl to ensure complete dihydrochloride formation .
  • Purification via recrystallization (methanol/ether) is recommended to isolate the hygroscopic dihydrochloride salt .

(Basic) Which analytical techniques are most reliable for characterizing this compound’s structural and chemical purity?

  • Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for verifying the triazole ring orientation and hydrochloride salt geometry .
  • ¹H/¹³C NMR spectroscopy resolves proton environments (e.g., methylene groups adjacent to the triazole ring at δ ~3.2–3.5 ppm) and detects impurities. DMSO-d₆ is preferred for solubility and minimizing hygroscopic interference .
  • Elemental analysis (CHNS) validates stoichiometry, with deviations >0.3% indicating incomplete salt formation or solvent retention .

(Advanced) How can reaction yields be systematically optimized for large-scale synthesis?

  • Employ Design of Experiments (DoE) to evaluate variables:
    • Temperature : Elevated temperatures (70–80°C) accelerate triazole alkylation but may promote side reactions (e.g., over-alkylation) .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances cost and safety .
    • Catalyst screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve regioselectivity in triazole substitution .
  • Monitor intermediates via HPLC-MS to identify bottlenecks (e.g., unreacted starting material) .

(Advanced) How should researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • Cross-validation : Compare NMR spectra with computational predictions (DFT or molecular dynamics simulations) to confirm peak assignments .
  • Heterogeneity analysis : Use powder X-ray diffraction (PXRD) to detect polymorphic variations caused by crystallization conditions .
  • Impurity profiling : Employ LC-HRMS to identify trace byproducts (e.g., N-oxide derivatives or dimerization artifacts) .

(Basic) What are the critical storage and handling protocols for this hygroscopic dihydrochloride salt?

  • Store under inert gas (argon) in desiccators with silica gel to prevent deliquescence .
  • Use anhydrous solvents (<50 ppm H₂O) during handling to avoid hydrolysis of the triazole moiety .
  • Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for hydrochloride salts) .

(Advanced) What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use software like AutoDock Vina to model binding to triazole-sensitive targets (e.g., fungal CYP51 enzymes). Validate with MM-PBSA free energy calculations .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazole N-atoms) and hydrophobic regions (methyl group) for structure-activity relationship (SAR) studies .
  • MD simulations : Assess stability of protonated amine groups in physiological pH environments .

(Basic) How is the compound’s stability assessed under varying pH conditions?

  • Conduct kinetic solubility studies across pH 1–10:
    • High solubility in acidic media (pH <3) due to protonation; precipitation occurs near neutral pH .
    • UV-Vis spectroscopy monitors degradation (λmax ~260 nm for triazole absorption) under accelerated stress conditions (40°C/75% RH) .

(Advanced) What strategies mitigate batch-to-batch variability in biological assay results?

  • Strict QC protocols : Standardize NMR, HPLC, and elemental analysis acceptance criteria (e.g., ≥95% purity) .
  • Bioassay normalization : Include internal controls (e.g., known triazole inhibitors) to calibrate activity measurements .
  • Metabolite screening : Use LC-MS/MS to rule out degradation products interfering with assays .

(Basic) What safety precautions are essential during synthesis and handling?

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact with hydrochloride vapors .
  • Neutralize waste with sodium bicarbonate before disposal .

(Advanced) How can researchers design derivatives to improve pharmacokinetic properties while retaining bioactivity?

  • Prodrug synthesis : Introduce ester moieties to enhance membrane permeability, with hydrolysis releasing the active dihydrochloride form .
  • LogP optimization : Modify the methyl group or triazole substituents to balance hydrophilicity (ClogP calculators guide design) .
  • In vitro metabolic screening : Use liver microsomes to identify vulnerable sites (e.g., N-methyl oxidation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.